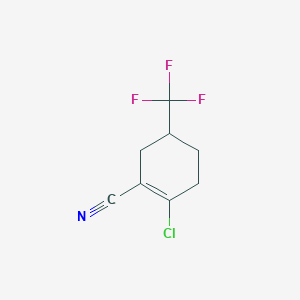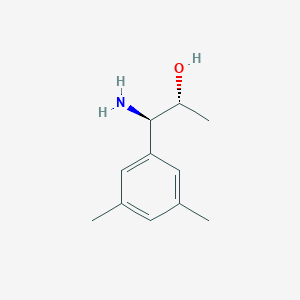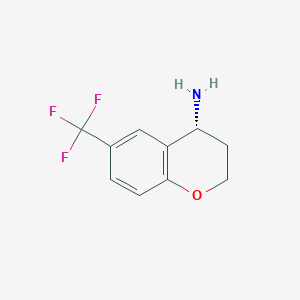
(R)-6-(Trifluoromethyl)chroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-(Trifluoromethyl)chroman-4-amine is a chemical compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a trifluoromethyl group in the chroman structure enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(Trifluoromethyl)chroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amine Introduction: The amine group is introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of ®-6-(Trifluoromethyl)chroman-4-amine involves optimizing the synthetic route for large-scale production. This includes:
Catalysts: Using efficient catalysts to enhance reaction rates.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as crystallization or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
®-6-(Trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
®-6-(Trifluoromethyl)chroman-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-6-(Trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- ®-8-(Trifluoromethyl)chroman-4-amine
- ®-7-(Trifluoromethyl)chroman-4-amine
Uniqueness
®-6-(Trifluoromethyl)chroman-4-amine is unique due to the position of the trifluoromethyl group, which influences its chemical properties and biological activity. Compared to its analogs, it may exhibit different reactivity and selectivity in various applications.
Propiedades
Número CAS |
1228565-85-2 |
|---|---|
Fórmula molecular |
C10H10F3NO |
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
(4R)-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5,8H,3-4,14H2/t8-/m1/s1 |
Clave InChI |
UPEDVFHMBQZINU-MRVPVSSYSA-N |
SMILES isomérico |
C1COC2=C([C@@H]1N)C=C(C=C2)C(F)(F)F |
SMILES canónico |
C1COC2=C(C1N)C=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


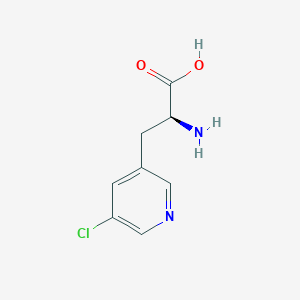
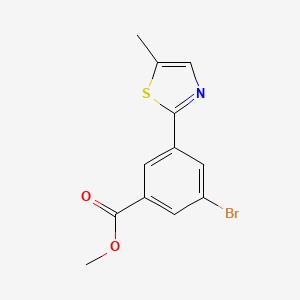



![(3-([(Methylthio)carbonyl]amino)-1-adamantyl)aceticacid](/img/structure/B13050108.png)
![2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine](/img/structure/B13050114.png)

